3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride
Overview
Description
3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a nitro group, a piperidine ring, and a benzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride typically involves the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with piperidine-4-amine under appropriate conditions to form the benzamido compound.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-Amino-N-(piperidine-4-yl)benzamido hydrochloride.
Substitution: Various substituted benzamido derivatives.
Hydrolysis: 3-Nitrobenzoic acid and piperidine-4-amine.
Scientific Research Applications
3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Pathways Involved: It can modulate pathways such as the hypoxia-inducible factor 1 (HIF-1) pathway, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure but may have different substituents on the benzene ring.
3-Nitrobenzamides: Compounds with a nitro group on the benzene ring and various amide substituents.
Uniqueness
3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is unique due to the presence of both a nitro group and a piperidine ring, which confer specific chemical and biological properties. Its ability to induce apoptosis in cancer cells through the HIF-1 pathway distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-nitro-N-piperidin-4-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18;/h1-3,8,10,13H,4-7H2,(H,14,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADSMRVNLRVESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-72-0 | |
Record name | Benzamide, 3-nitro-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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